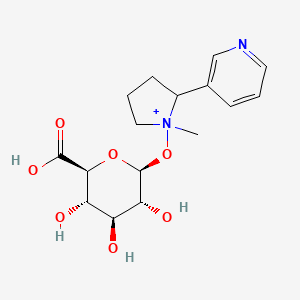
Nicotine-N-beta-glucuronide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotine N-beta-D-Glucuronide is a metabolite of nicotine, formed through the process of glucuronidation. This compound is significant in the study of nicotine metabolism and its effects on the human body. It is often used as a biomarker to measure nicotine exposure and metabolism in various biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotine N-beta-D-Glucuronide typically involves the glucuronidation of nicotine. This process can be achieved through enzymatic reactions using glucuronosyltransferase enzymes. The reaction conditions often include the presence of uridine diphosphate glucuronic acid as a cofactor, and the reaction is carried out in a buffered aqueous solution at a controlled pH and temperature .
Industrial Production Methods
Industrial production of Nicotine N-beta-D-Glucuronide may involve the use of bioreactors where the enzymatic glucuronidation process is scaled up. The conditions are optimized for maximum yield, including the concentration of nicotine, the enzyme, and the cofactor, as well as the reaction time and temperature .
Chemical Reactions Analysis
Types of Reactions
Nicotine N-beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide bond and the release of nicotine and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using glucuronosyltransferase and uridine diphosphate glucuronic acid.
Major Products Formed
The major products formed from the hydrolysis of Nicotine N-beta-D-Glucuronide are nicotine and glucuronic acid .
Scientific Research Applications
Nicotine N-beta-D-Glucuronide is widely used in scientific research, particularly in the fields of toxicology, pharmacology, and medicine. It serves as a biomarker for nicotine exposure and metabolism, helping researchers understand the pharmacokinetics and pharmacodynamics of nicotine. Additionally, it is used in studies investigating the effects of nicotine on cognitive function and its potential role in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Nicotine N-beta-D-Glucuronide involves its formation through the glucuronidation of nicotine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer a glucuronic acid moiety to nicotine, making it more water-soluble and easier to excrete from the body. The molecular targets involved include the nicotinic acetylcholine receptors, which are affected by the presence of nicotine and its metabolites .
Comparison with Similar Compounds
Similar Compounds
- Cotinine N-beta-D-Glucuronide
- Trans-3’-Hydroxycotinine O-beta-D-Glucuronide
- Nicotine N-oxide
Uniqueness
Nicotine N-beta-D-Glucuronide is unique in its specific formation pathway and its role as a direct metabolite of nicotine. Unlike other nicotine metabolites, it is formed through a conjugation reaction, making it more water-soluble and facilitating its excretion from the body. This property makes it particularly useful as a biomarker for nicotine exposure .
Properties
Molecular Formula |
C16H23N2O7+ |
|---|---|
Molecular Weight |
355.36 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O7/c1-18(7-3-5-10(18)9-4-2-6-17-8-9)25-16-13(21)11(19)12(20)14(24-16)15(22)23/h2,4,6,8,10-14,16,19-21H,3,5,7H2,1H3/p+1/t10?,11-,12-,13+,14-,16-,18?/m0/s1 |
InChI Key |
IQBZLXMLDRESRS-WFKWWHKSSA-O |
Isomeric SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















